The synthesis of Tiemonium iodide can be achieved through several methods. A notable approach involves a three-step synthesis that utilizes a direct asymmetric catalytic addition of a (2-thienyl)aluminum reagent to ketones. This process is catalyzed by a titanium-based catalyst, resulting in high enantioselectivity for aromatic ketones, achieving yields up to 84% for the final product. The key steps in this synthesis include:
Tiemonium iodide features a complex molecular structure characterized by:
The presence of the iodine atom enhances its solubility and bioavailability, which are critical for its therapeutic efficacy. The arrangement of functional groups allows for interaction with cholinergic receptors, facilitating its action as an anticholinergic agent .
Tiemonium iodide participates in various chemical reactions, primarily involving nucleophilic substitutions and hydrolysis due to its quaternary ammonium structure. Key reactions include:
Tiemonium iodide exerts its pharmacological effects primarily through antagonism at muscarinic acetylcholine receptors. The mechanism involves:
Tiemonium iodide exhibits several notable physical and chemical properties:
Tiemonium iodide has several applications in medical practice:
The development of tiemonium iodide is intrinsically linked to two scientific trajectories: the discovery of iodine and the evolution of antimuscarinic agents. Iodine's identification in 1811 by Bernard Courtois during Napoleonic gunpowder research marked a pivotal moment in chemistry and therapeutics. While investigating seaweed ash as an alternative potassium source, Courtois observed distinctive violet vapors that condensed into crystalline iodine—a discovery later named by Joseph Louis Gay-Lussac from the Greek "ioeides" (violet-colored) [6] [10]. This element subsequently became incorporated into pharmaceutical salts due to enhanced stability and bioavailability characteristics [6].
Parallel advancements occurred in antimuscarinic pharmacology following the isolation of atropine from deadly nightshade (Atropa belladonna) in the 19th century. While effective, natural alkaloids exhibited significant systemic toxicity, prompting development of synthetic derivatives. The mid-20th century witnessed intensive research into quaternary ammonium compounds, characterized by a permanently charged nitrogen atom that limits central nervous system penetration. Tiemonium iodide emerged from this investigative wave as a structural optimization targeting peripheral muscarinic receptors with reduced central effects [2] [9]. Its synthesis represents a deliberate effort to enhance selectivity for gastrointestinal and urinary muscarinic receptors while leveraging iodine's pharmaceutical properties.
Table 1: Key Historical Milestones in Tiemonium Iodide Development
Year | Milestone | Significance |
---|---|---|
1811 | Discovery of iodine by Bernard Courtois | Identification of elemental iodine from seaweed ash processing |
1940s-1950s | Development of synthetic quaternary ammonium antimuscarinics | Creation of peripherally selective antispasmodics |
Mid-20th Century | Synthesis of tiemonium salts | Optimization of antispasmodic activity with iodide counterion |
1977 | Bioavailability studies of tiemonium forms | Demonstration of poor gut absorption characteristics |
Tiemonium iodide is chemically designated as 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholin-4-ium iodide, with the molecular formula C₁₈H₂₄INO₂S and a molecular weight of 445.36 g/mol [3] [5]. It belongs to the quaternary ammonium antimuscarinic subclass characterized by a permanently positively charged nitrogen atom incorporated within a heterocyclic structure. This quaternary nature fundamentally differentiates it from tertiary amine antimuscarinics (e.g., atropine) through several key properties: limited blood-brain barrier penetration, enhanced affinity for peripheral muscarinic receptors, and potential ganglionic blocking effects at higher concentrations [9].
The compound's architecture comprises three pharmacologically significant regions: (1) a quaternary morpholinium center providing permanent cationic character, (2) a hydroxy-diphenyl-thiophene moiety enabling receptor interaction, and (3) an iodide counterion influencing solubility and dissociation kinetics. The spatial arrangement of the aromatic thiophene and phenyl rings connected through a propanol bridge creates a stereoelectronic profile optimized for muscarinic receptor antagonism [5].
Within the therapeutic class, tiemonium iodide demonstrates structural kinship with several clinically employed antispasmodics. Oxybutynin shares the amino alcohol motif but incorporates a carboxylic acid ester, while glycopyrrolate features a pyrrolidine quaternary center with cyclopentane-hydroxyl groups. The thiophene heterocycle in tiemonium represents a distinctive feature compared to the furan ring in darifenacin or simple phenyl groups in propantheline [9]. These structural variations translate into divergent receptor subtype affinities and physicochemical behaviors.
Table 2: Structural Comparison of Quaternary Ammonium Antimuscarinics
Compound | Core Structure | Unique Features | Relative Lipophilicity |
---|---|---|---|
Tiemonium Iodide | Morpholinium quaternary | Thiophene-phenyl-hydroxypropyl | Low (LogP ≈ -1.2) |
Oxybutynin | Tertiary amine (prodrug) | Cyclohexyl-phenyl-carbethoxyaminopropyl | Moderate |
Glycopyrrolate | Pyrrolidinium quaternary | Cyclopentane-hydroxy-phenyl-hydroxyacetyl | Very low |
Trospium Chloride | Tropanol quaternary | Benzilic acid ester | Very low |
The iodide counterion warrants particular consideration within the compound's pharmaceutical profile. Iodide salts typically demonstrate superior water solubility compared to chloride or bromide analogs, potentially influencing dissolution rates in the gastrointestinal tract. However, this anion also contributes to stability challenges, as iodide exhibits greater susceptibility to oxidation under certain environmental conditions [6]. Alternative salts have been explored, including tiemonium methylsulfate (D08595 in KEGG DRUG), which maintains comparable pharmacological activity while offering different physicochemical properties [4].
Tiemonium iodide functions as a competitive muscarinic receptor antagonist with particular affinity for the M3 receptor subtype predominant in smooth muscle tissues. Its primary mechanism involves acetylcholine blockade at postganglionic parasympathetic neuroeffector junctions in the gastrointestinal tract, urinary bladder, and biliary system. By inhibiting acetylcholine binding, tiemonium prevents G-protein coupled receptor activation and subsequent intracellular signaling cascades involving phospholipase C activation and calcium mobilization [2] [9]. This molecular intervention manifests therapeutically as reduced smooth muscle contractility and diminished glandular secretions.
The clinical applications of tiemonium iodide center on conditions characterized by pathological smooth muscle hyperactivity. It is primarily indicated for irritable bowel syndrome with predominant spasm, where it alleviates cramping and abdominal discomfort through gut motility modulation. Additional validated uses include renal colic management during ureterolith passage and dysmenorrhea symptom control, both conditions involving intense, painful visceral contractions [2]. The drug's therapeutic efficacy in these indications stems from its ability to reduce involuntary spasmodic activity without complete paralysis of peristaltic function.
The pharmacokinetic limitations of tiemonium iodide significantly influence its clinical utility. As documented in bioavailability studies, the compound is poorly absorbed from the gastrointestinal tract, with the active moiety (tiemonium cation) demonstrating limited systemic availability [1] [3]. This characteristic inherently restricts its effects to the luminal compartment and reduces the potential for distant organ effects. However, this property simultaneously minimizes systemic anticholinergic adverse events compared to more bioavailable agents. Additionally, its quaternary ammonium structure prevents significant blood-brain barrier penetration, rendering it devoid of central nervous system effects—a therapeutic advantage for preserving cognitive function but a limitation for conditions potentially benefiting from central antimuscarinic activity [7] [9].
The contemporary therapeutic position of tiemonium iodide must be contextualized within the broader antimuscarinic landscape. While newer agents with receptor subtype selectivity (e.g., M3-selective antagonists) offer theoretical advantages, tiemonium maintains relevance due to its peripherally restricted activity and established efficacy profile. Its structural features continue to inform drug design approaches seeking enhanced tissue selectivity through molecular charge distribution optimization [5] [9].
Table 3: Therapeutic Applications and Pharmacological Limitations
Therapeutic Application | Mechanistic Basis | Inherent Limitations |
---|---|---|
Irritable Bowel Syndrome | Inhibition of colonic M3 receptors reducing hypermotility | Limited efficacy in constipation-predominant IBS |
Renal Colic | Ureteral smooth muscle relaxation facilitating stone passage | Cannot address mechanical obstruction component |
Dysmenorrhea | Uterine smooth muscle contraction reduction | Does not modify underlying prostaglandin imbalance |
Biliary Dyskinesia | Gallbladder and bile duct smooth muscle relaxation | Potential for theoretical impairment of digestion |
The research landscape surrounding tiemonium continues to evolve, with investigations exploring its molecular interactions with specific muscarinic receptor subtypes. Contemporary pharmacological screening programs have characterized its binding affinity across the M1-M5 spectrum, revealing moderate selectivity for the M3 subtype responsible for smooth muscle contraction [9]. These structure-activity insights contribute valuable data for computational modeling approaches aimed at designing next-generation antispasmodics with optimized receptor interaction profiles while minimizing off-target effects.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7